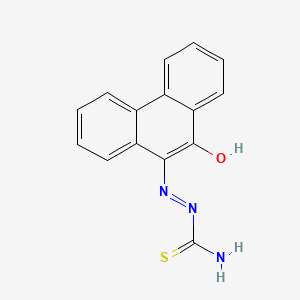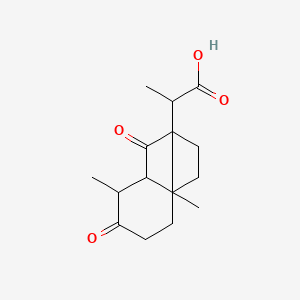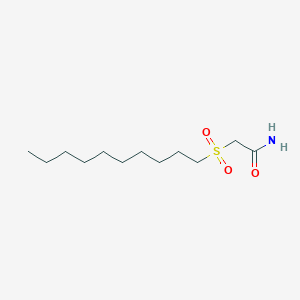
5-Chlorotryptamine
Descripción general
Descripción
5-Chlorotryptamine, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
5-Chlorotryptamine, a derivative of tryptamine, primarily targets trace amine-associated receptors expressed in the mammalian brain . These receptors play a crucial role in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .
Mode of Action
This compound interacts with its targets by weakly activating the trace amine-associated receptor, TAAR1 . This interaction leads to changes in the activity of dopaminergic, serotonergic, and glutamatergic systems .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving serotonin (5-HT). Tryptamine, from which this compound is derived, has been shown to activate trace amine-associated receptors in the brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Pharmacokinetics
5-Chloro-αMT is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure . Most drug metabolism is achieved by glucuronidation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the dopaminergic, serotonergic, and glutamatergic systems in the brain . By activating trace amine-associated receptors, it can regulate the activity of these systems, potentially influencing mood and behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the gut, the presence of symbiotic bacteria capable of converting dietary tryptophan to tryptamine can influence the compound’s action . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Análisis Bioquímico
Biochemical Properties
5-Chlorotryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tryptophan decarboxylase, which converts tryptophan to tryptamine. Additionally, this compound has been shown to interact with serotonin receptors, particularly the 5-HT4 receptor, influencing gastrointestinal motility and other physiological processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in the human gut, this compound activates 5-HT4 receptors, which regulate gastrointestinal motility . This compound also affects the activity of dopaminergic, serotonergic, and glutamatergic systems in the mammalian brain, thereby influencing neurotransmission and related cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin receptors, particularly 5-HT4 receptors, and modulates their activity. This binding leads to the activation of downstream signaling pathways that influence various physiological processes. Additionally, this compound can inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on neurotransmission and gastrointestinal motility. At high doses, it can cause toxic or adverse effects, such as neurotoxicity or gastrointestinal disturbances. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of tryptophan and serotonin. It interacts with enzymes such as tryptophan decarboxylase and monoamine oxidase, which play key roles in the metabolism of indolamines. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by serotonin transporters and can accumulate in certain tissues, such as the brain and gastrointestinal tract. The localization and accumulation of this compound can influence its biological activity and effects on cellular function .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and cell membrane. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For example, the presence of specific targeting signals can direct this compound to serotonin receptors on the cell membrane, where it can exert its effects on neurotransmission .
Propiedades
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQKQPVVCKOWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191073 | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3764-94-1 | |
| Record name | 5-Chlorotryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chlorotryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4S232P62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Chlorotryptamine interact with biological systems, and what are the downstream effects?
A: this compound has been shown to interact with specific biological targets, leading to various downstream effects. For example, it acts as an antagonist of serotonin receptors, particularly in amphibian oocyte maturation. [] In this context, it can suppress or block progesterone-induced maturation by interfering with cytoskeletal rearrangements. [] Additionally, this compound has demonstrated inhibitory effects on melittin, a peptide toxin found in bee venom. [] It interacts with the tryptophan residue (Trp19) of melittin, hindering the formation of the melittin tetramer, which is essential for its hemolytic activity. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not explicitly detail the spectroscopic data, this compound is a derivative of tryptamine with a chlorine atom substituted at the 5th position of the indole ring. Its molecular formula is C10H11ClN2, and its molecular weight is 194.66 g/mol.
Q3: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?
A: Research suggests that the indole ring, amino group, and steric hindrance around the indole ring of this compound are crucial for its inhibitory effect on melittin activity. [] Modifications to these structural features could potentially alter its potency and selectivity. Further research is necessary to fully elucidate the SAR and explore the impact of different substituents on its biological activity.
Q4: Are there any known applications of this compound in the context of β-carboline derivatives?
A: While the provided research doesn't directly involve this compound in β-carboline synthesis, it's worth noting that β-carbolines, particularly those with a 6-amino group, are a focus of medicinal chemistry research due to their diverse biological activities. [] Given its structural similarity, this compound could potentially serve as an intermediate or building block for synthesizing novel β-carboline derivatives with potential therapeutic applications.
Q5: What are the known in vitro and in vivo efficacies of this compound?
A: The provided research highlights the in vitro efficacy of this compound in inhibiting melittin-induced hemolysis with an IC50 of approximately 13 μg/mL. [] This inhibition was confirmed through various techniques, including fluorescence quenching, circular dichroism measurements, and size-exclusion chromatography. [] Moreover, molecular dynamics simulations supported the experimental findings by demonstrating the interaction of this compound with Trp19 of melittin and its impact on tetramer formation. [] Regarding its role as a serotonin antagonist, studies have demonstrated its ability to suppress or block progesterone-induced oocyte maturation in amphibian models (Bufo viridis and Xenopus laevis) in vitro. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

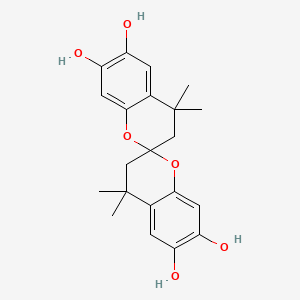
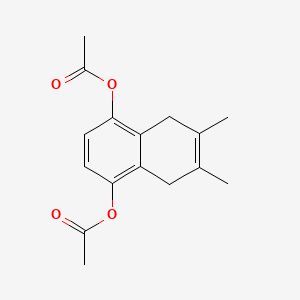
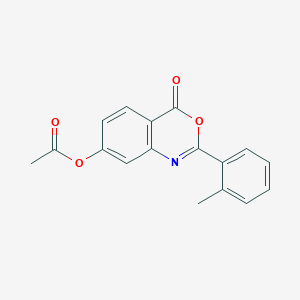
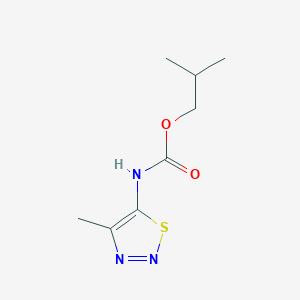

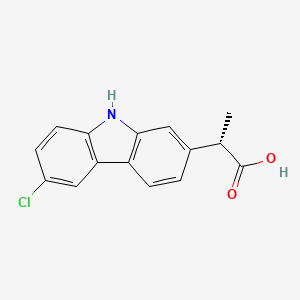
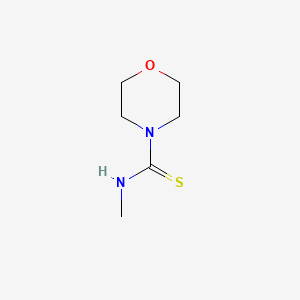

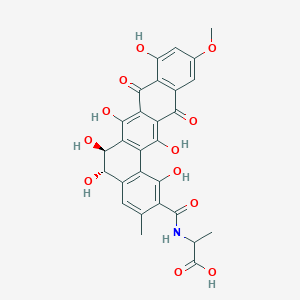
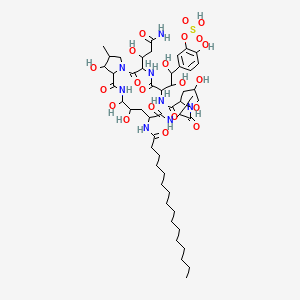
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)
